{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate
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Overview
Description
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is a chemical compound with the molecular formula C15H15NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a methylene group, and an ammoniumolate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate typically involves the protection of salicylaldehyde to form 2-benzyloxy-benzyl chloride through benzyl protection, deoxidization, and chlorination . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters . The reaction conditions for these methods vary, but they generally require the use of solvents such as toluene or trifluorotoluene and catalysts like magnesium oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The benzylic position is particularly reactive, making it susceptible to oxidation and bromination reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and N-hydroxyimide organocatalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include benzoic acids from oxidation and benzylic halides from substitution reactions .
Scientific Research Applications
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar phenyl structure and are known for their roles in medicinal chemistry.
Benzyl Ethers and Esters: Compounds like 2-benzyloxy-1-methylpyridinium triflate are used in similar synthetic applications.
Uniqueness
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
338422-69-8 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-methyl-1-(2-phenylmethoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C15H15NO2/c1-16(17)11-14-9-5-6-10-15(14)18-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11- |
InChI Key |
BRUDIIMWIFKTOZ-WJDWOHSUSA-N |
Isomeric SMILES |
C/[N+](=C/C1=CC=CC=C1OCC2=CC=CC=C2)/[O-] |
SMILES |
C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |
solubility |
not available |
Origin of Product |
United States |
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